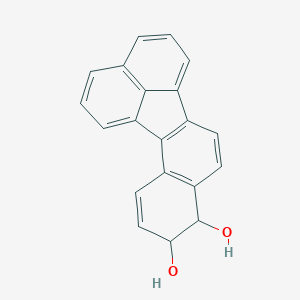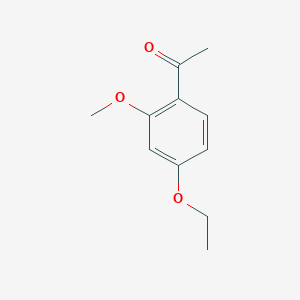
6-chloro-5-hexyl-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 4, a chlorine atom at position 6, a hexyl group at position 5, and a methyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the use of sodium hydroxide or ethoxide as a catalyst for the condensation reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom at position 6 can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- include:
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but lacks the hexyl group at position 5.
4-Chloro-6-(methylamino)pyrimidine: This compound has a methylamino group at position 6 instead of an amino group at position 4.
Uniqueness
The uniqueness of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hexyl group at position 5 and the combination of amino and chlorine substituents make it distinct from other pyrimidine derivatives.
Properties
CAS No. |
102207-69-2 |
|---|---|
Molecular Formula |
C11H18ClN3 |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
6-chloro-5-hexyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-9-10(12)14-8(2)15-11(9)13/h3-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
DUZHGJDTZVOGAW-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
Canonical SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
| 102207-69-2 | |
Synonyms |
6-chloro-5-hexyl-2-methyl-pyrimidin-4-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


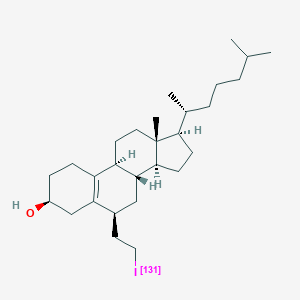
![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)
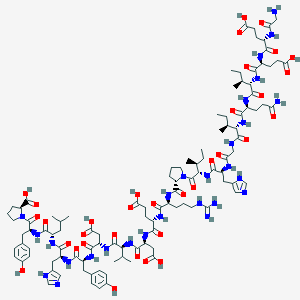

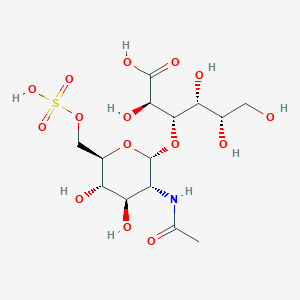

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)

